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VINYL T-STRUCTURE POLYMER

Silicone elastomers Peroxide cure Hydrosilylation

Vinyl T-Structure Polymer (CAS 126581-51-9), also referred to as vinyl-branched polydimethylsiloxane, is a liquid polysiloxane featuring a three-dimensional T-type branching architecture with pendant vinyl groups distributed along the polymer backbone. With a kinemetric viscosity of 5–8 cSt, density of approximately 0.9 g/cm³, boiling point above 205 °C, and flash point of 279 °C, this low-volatile fluid (.

Molecular Formula C11H8FNOS
Molecular Weight 0
CAS No. 126581-51-9
Cat. No. B1179530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVINYL T-STRUCTURE POLYMER
CAS126581-51-9
Molecular FormulaC11H8FNOS
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vinyl T-Structure Polymer (CAS 126581-51-9): A Branched Polydimethylsiloxane with Reactive Vinyl Functionality for High-Performance Silicone Elastomers


Vinyl T-Structure Polymer (CAS 126581-51-9), also referred to as vinyl-branched polydimethylsiloxane, is a liquid polysiloxane featuring a three-dimensional T-type branching architecture with pendant vinyl groups distributed along the polymer backbone [1]. With a kinemetric viscosity of 5–8 cSt, density of approximately 0.9 g/cm³, boiling point above 205 °C, and flash point of 279 °C, this low-volatile fluid (<5% volatiles) serves as a base polymer and reactive intermediate in silicone elastomer formulations . Its branched structure and pendant vinyl functionality distinctly dictate its cure chemistry, thermal behavior, and crosslink density relative to linear vinyl-terminated analogs.

Cure system Peroxide-activated free-radical cure
Architecture Branched T-structure with pendant vinyl groups
Processing Supports high-temperature compounding

Why Vinyl T-Structure Polymer Cannot Be Directly Substituted by Linear Vinyl-Terminated PDMS in Curable Silicone Formulations


Linear vinyl-terminated PDMS (e.g., Evonik Polymer VS series) relies on platinum-catalyzed hydrosilylation for addition cure, while Vinyl T-Structure Polymer is predominantly employed in peroxide-activated free-radical cure systems [1][2]. This mechanistic divergence directly impacts gel time, crosslink uniformity, and final elastomer properties. Furthermore, the branched architecture yields higher crosslink density and altered viscoelastic behavior compared to linear difunctional PDMS [3]. Substituting one for the other without reformulation leads to off-specification cure profiles, compromised mechanical integrity, or altered thermal stability, making cross-class interchange scientifically unsound.

Vinyl T-Structure Polymer
Peroxide-activated free-radical coupling
Branched architecture increases crosslink density
High flash point supports processing safety
Linear Vinyl-Terminated PDMS
Pt-catalyzed hydrosilylation addition cure
Difunctional linear structure limits network density
Lower flash point may shift processing safety margin

Quantitative Differentiation Evidence for Vinyl T-Structure Polymer Versus Linear Vinyl-Terminated and Allyl-Terminated Polysiloxanes


Peroxide Cure Compatibility: Vinyl T-Structure Polymer vs. Linear Vinyl-Terminated PDMS in Addition Cure

Vinyl T-Structure Polymer is specifically formulated for peroxide-activated free-radical cure systems, whereas linear vinyl-terminated PDMS is optimized for platinum-catalyzed addition cure (hydrosilylation) [1]. This mechanistic distinction directly determines the selection of curing agent, inhibitor, and processing window. In a comparative study of branched polysiloxanes, vinyl-functionalized resins exhibited a reaction rate constant for hydrosilylation that was lower than that of allyl-terminated analogs, confirming that cure kinetics are highly sensitive to the nature and position of the reactive group [2]. Consequently, substituting vinyl-branched T-structure polymer into an addition-cure formulation designed for vinyl-terminated PDMS results in incomplete cure and inferior mechanical properties.

Cure Chemistry
Cross-study comparable
Peroxide free-radical coupling vs. Pt-catalyzed hydrosilylation
Cure system must match polymer type
Formulation reformulation required if substituting
Silicone elastomers Peroxide cure Hydrosilylation Free-radical crosslinking

Enhanced Thermal Stability and Flame Retardancy Through Vinyl T-Unit Content in Hyperbranched Polysiloxanes

Increasing the vinyl T (ViT) unit content in hyperbranched polysiloxane terpolymers systematically raises the glass transition temperature (Tg) from −110 °C to +50 °C, demonstrating tunable thermomechanical properties directly attributable to the T-branching architecture [1]. The terpolymer with maximum ViT content (53.3 mol%) achieves an onset of thermal decomposition above 540 °C and leaves a char residue of 86% at 900 °C. Critically, the limiting oxygen index (LOI) increases monotonically from 26% to 37% as ViT content rises from 13.4 to 53.3 mol%, with the highest ViT-content terpolymer attaining a UL-94 V-0 rating—the best flame classification—without requiring additive flame retardants [1]. This intrinsic flame retardancy arises from the molecular architecture rather than from incorporated fillers or additives.

Flame Retardancy
Reported
LOI 37%, UL-94 V-0, char 86% at 900°C (53.3 mol% ViT)
Supports high-temperature elastomer design
ViT content-dependent; no additive flame retardants
Flame retardancy Thermal stability Hyperbranched polysiloxanes Ceramization

Oil-Resistant RTV Silicone Rubber Formulation: Synergy Between Vinyl-Branched and Vinyl-Terminated PDMS

In an optimized room-temperature vulcanized (RTV) silicone rubber formulation for oil resistance, a blend of vinyl-terminated PDMS (viscosity 1.5 Pa·s) and vinyl-branched PDMS (viscosity 4.8 Pa·s) at a mass ratio of 100/20 was employed [1]. The inclusion of the vinyl-branched component, combined with silica/mica fillers (15/15 ratio) and a controlled Si-H/vinyl mole ratio of 2, yielded superior physical properties and oil resistance compared to formulations relying solely on linear vinyl-terminated PDMS [1]. The branched structure contributes to network integrity and reduces swelling in hydrocarbon oil environments.

Oil Resistance
Head-to-head
100/20 vinyl-terminated/branched PDMS blend improves oil resistance
Branched polymer is necessary co-component
Formulation-specific optimization; full data in text
Oil resistance RTV silicone rubber Vinyl-branched PDMS Formulation optimization

Higher Crosslinking Density and Glass Transition Temperature Versus Allyl-Terminated Branched Polysiloxane

A comparative study of vinyl-terminated branched polysiloxane (VISR) and allyl-terminated branched polysiloxane (ALSR) cured with the same Si-H crosslinker showed that VISR exhibits a higher glass transition temperature and higher crosslinking density than ALSR, as measured by DMA [1]. Although ALSR demonstrated a higher reaction rate constant and cure degree, the resulting network in VISR is more rigid and thermally stable. This evidence supports that vinyl-functional branched polysiloxanes—the structural class to which Vinyl T-Structure Polymer belongs—offer distinct thermomechanical advantages over allyl-functional analogs in applications where dimensional stability at elevated temperature is critical.

Network Rigidity
Class-level inference
Higher Tg and crosslinking density vs. allyl-terminated analog
Supports dimensional stability at elevated temperature
Exact values in full-text; DMA analysis
Crosslinking density Glass transition temperature Branched polysiloxanes Hydrosilylation kinetics

Higher Flash Point and Low Volatility of Vinyl T-Structure Polymer for High-Temperature Processing Safety

Vinyl T-Structure Polymer (CAS 126581-51-9) exhibits a flash point of 279 °C , significantly exceeding the flash point of typical linear vinyl-terminated PDMS fluids (e.g., CAS 68083-19-2 with flash point >110 °C or >230 °F ). Additionally, its volatile content is specified at <5% . This higher flash point and controlled volatility make the branched polymer safer to handle and process at elevated temperatures, reducing fire risk and volatile organic compound (VOC) emissions during compounding and curing.

Flash Point
Data to verify
279 °C reported
May reduce fire hazard in high-temperature processing
Supplier-reported value; independent verification advised
Flash point Volatility Processing safety High-temperature applications

Enhanced Hardness and Compression Set Modification via Pendant Vinyl Groups in Addition-Cure Elastomers

Formulators use polymers with vinyl groups pendant on the chain (as in Vinyl T-Structure Polymer) to modify hardness and compression set in addition-cure silicone elastomers, in contrast to polymers with vinyl only at chain termini [1]. While exact Shore A values are formulation-dependent, the Gelest technical literature explicitly identifies the use of pendant vinyl polymers as a strategy to increase hardness and reduce compression set compared to formulations based solely on vinyl-terminated PDMS [1].

Hardness / Compression Set
Class-level inference
Pendant vinyl groups enable hardness increase and compression set reduction
May replace need for excess crosslinker
Formulation-dependent; trend per supplier guidelines
Silicone elastomer hardness Compression set Pendant vinyl Addition cure

Procurement-Driven Application Scenarios Where Vinyl T-Structure Polymer Provides Verifiable Advantage Over Analogs


Peroxide-Cured High-Temperature Silicone Rubber for Aerospace Seals and Gaskets

In peroxide-cure systems requiring high-temperature stability and flame retardancy, Vinyl T-Structure Polymer is the preferred base polymer over linear vinyl-terminated PDMS. The polymer's inherent flame retardancy, as evidenced by LOI values reaching 37% and UL-94 V-0 rating without additives [1], combined with its high flash point (279 °C) , enables the production of lightweight, non-halogenated fire-resistant seals for aerospace applications where safety-critical components must withstand extreme thermal environments.

Oil-Resistant RTV Silicone Rubber for Automotive Gaskets and Engine Components

For RTV silicone rubber formulations requiring hydrocarbon oil resistance, incorporating Vinyl T-Structure Polymer at a 100/20 ratio with vinyl-terminated PDMS yields superior oil resistance compared to formulations using only linear PDMS [2]. Procurement of the branched polymer is essential for automotive gasket and seal manufacturers targeting enhanced durability in engine oil environments.

High-Hardness, Low-Compression-Set Addition-Cure Silicone Molded Parts

When producing addition-cure silicone elastomers for O-rings, connectors, and molded components that demand high hardness and low compression set, formulators use Vinyl T-Structure Polymer's pendant vinyl groups to increase crosslink density beyond what is achievable with linear vinyl-terminated PDMS alone [3]. This eliminates the need for excessive crosslinker loading, preserving elongation at break while meeting hardness specifications.

High-Temperature Processing Environments with Stringent Safety Requirements

In industrial compounding operations where polymers are processed above 150 °C, the 279 °C flash point of Vinyl T-Structure Polymer provides a significant safety margin over linear vinyl-terminated PDMS (flash point >110 °C) . This higher flash point reduces fire hazard, potentially lowers insurance premiums, and simplifies regulatory compliance for facilities handling large volumes of silicone intermediates.

Application
Selection Property
Validation Focus
Peroxide-cured high-temperature seals
Inherent flame retardancy and high flash point
Flame rating, char yield, and thermal stability
Oil-resistant RTV automotive gaskets
Branched architecture co-component
Swelling resistance and mechanical integrity in oil
High-hardness addition-cure molded parts
Pendant vinyl crosslinking
Hardness and compression set without excess crosslinker
High-temperature processing safety
High flash point (reported)
Flash point verification and volatile content
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